(4-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(2-(methylthio)phenyl)methanone
Description
The compound "(4-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(2-(methylthio)phenyl)methanone" is a structurally complex small molecule featuring a piperazine core linked to a pyridyl-oxadiazole moiety and a 2-(methylthio)phenyl methanone group. Its design incorporates pharmacophoric elements commonly explored in medicinal chemistry:
- Piperazine: Enhances solubility and serves as a spacer to optimize binding interactions.
- Pyridyl-oxadiazole: The 1,2,4-oxadiazole ring is electron-deficient, enabling π-π stacking and hydrogen bonding, while the pyridine ring may contribute to metabolic stability .
- 2-(Methylthio)phenyl: The sulfur-containing substituent could influence redox properties or engage in hydrophobic interactions.
Properties
IUPAC Name |
[4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]-(2-methylsulfanylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2S/c1-14-22-19(23-27-14)15-7-8-18(21-13-15)24-9-11-25(12-10-24)20(26)16-5-3-4-6-17(16)28-2/h3-8,13H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVUHDDPGNRWKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(2-(methylthio)phenyl)methanone , often referred to as P102-0175, is a complex organic molecule that has garnered interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 322.37 g/mol. The structure includes a piperazine moiety linked to a pyridine ring and an oxadiazole derivative, which is known for its various biological activities.
| Property | Value |
|---|---|
| Molecular Weight | 322.37 g/mol |
| LogP | 3.170 |
| Water Solubility (LogSw) | -3.53 |
| Polar Surface Area | 63.297 Ų |
| pKa | 9.52 |
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to P102-0175 demonstrate potent activity against various Gram-positive and Gram-negative bacteria as well as fungal strains. For instance, a study highlighted that certain oxadiazole derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, suggesting their potential as effective antimicrobial agents .
Anticancer Properties
The compound has also been evaluated for its cytotoxic effects on cancer cell lines. Preliminary assays using the MTT method on HeLa cells indicated that derivatives with oxadiazole rings show low cytotoxicity while maintaining significant anticancer activity. The structure–activity relationship (SAR) studies suggest that modifications in the oxadiazole moiety can enhance the anticancer efficacy of these compounds .
Anti-inflammatory Effects
In vivo studies have demonstrated that oxadiazole derivatives possess anti-inflammatory properties. For example, compounds were tested using the carrageenan-induced paw edema model, showing significant reduction in edema compared to control groups. This suggests potential therapeutic applications in treating inflammatory conditions .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study involving various oxadiazole derivatives showed that compounds structurally related to P102-0175 exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli. The most active compounds had MIC values ranging from 8 to 32 µg/mL .
- Cytotoxicity Assessment : In a series of experiments on HeLa cells, compounds similar to P102-0175 were found to induce apoptosis at concentrations significantly lower than those causing toxicity in normal cells, highlighting their selective action against cancerous cells .
- Anti-inflammatory Activity : In a study evaluating the anti-inflammatory potential of oxadiazole derivatives, it was found that some compounds reduced paw edema by over 50% at doses of 25 mg/kg, comparable to standard anti-inflammatory drugs like Indomethacin .
Comparison with Similar Compounds
(a) Heterocyclic Moieties
- 1,2,4-Oxadiazole (Target Compound): Known for metabolic stability and hydrogen-bond acceptor capacity, making it favorable for targeting ATP-binding pockets in kinases .
(b) Substituent Effects
- Methylthio vs. Chloro : The methylthio group in the target compound may improve membrane permeability due to moderate lipophilicity, whereas the chloro group in w3 could enhance target affinity but reduce solubility.
- Pyridyl vs. Pyrimidine : The pyridyl-oxadiazole in the target compound may confer stronger π-π interactions compared to w3’s pyrimidine-triazole system.
Pharmacological Implications
- Target Selectivity : The pyridyl-oxadiazole system may favor kinases with large hydrophobic pockets (e.g., EGFR or VEGFR families), whereas w3’s triazole could target metal-dependent enzymes (e.g., carbonic anhydrases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
